molecular formula C14H28N2O7S B8505572 N,N'-di-Boc-2-methanesulfonyloxy-1,3-diaminopropane

N,N'-di-Boc-2-methanesulfonyloxy-1,3-diaminopropane

Cat. No. B8505572
M. Wt: 368.45 g/mol
InChI Key: BCEYYHSFRGXEHZ-UHFFFAOYSA-N
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Patent
US07192943B2

Procedure details

To a solution of 2-[(tert-butoxycarbonyl)amino]-1-{[(tert-butoxycarbonyl)amino]methyl}ethyl methanesulfonate (200 g) was added phthalimide potassium salt (101 g), and the mixture was stirred overnight at 75° C. To the reaction mixture was added water (6 L), and the mixture was extracted with ethyl acetate (6 L). The organic layer was washed with water (1.5 L×3) and brine, and dried over anhydrous magnesium sulfate. Concentration under reduced pressure gave a residue, which was triturated with hexane (500 ml). The collected crystals was washed with hexane (100 ml×3), and the mother liquor was recrystallized from hexane (300 ml) and combined with the former crystals to give di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate (168 g).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:16][NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(=O)=O.[K].[C:26]1(=[O:36])[NH:30][C:29](=[O:31])[C:28]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:27]12>O>[O:31]=[C:29]1[C:28]2[C:27](=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:26](=[O:36])[N:30]1[CH:6]([CH2:16][NH:17][C:18](=[O:19])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])[CH2:7][NH:8][C:9](=[O:10])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13] |f:1.2,^1:24|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CS(=O)(=O)OC(CNC(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C
Name
Quantity
101 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (6 L)
WASH
Type
WASH
Details
The organic layer was washed with water (1.5 L×3) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (500 ml)
WASH
Type
WASH
Details
The collected crystals was washed with hexane (100 ml×3)
CUSTOM
Type
CUSTOM
Details
the mother liquor was recrystallized from hexane (300 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(CNC(OC(C)(C)C)=O)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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